Etil pirrolidina-3-carboxilato

Descripción general

Descripción

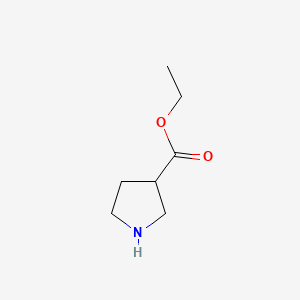

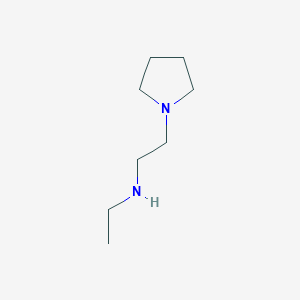

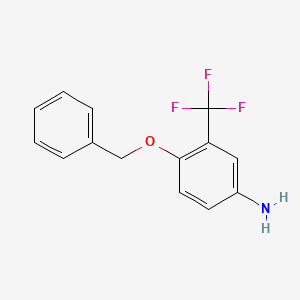

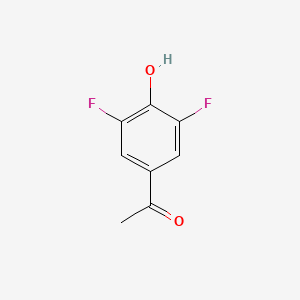

Ethyl pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H13NO2 . It is also known by other names such as Ethyl (S)-Pyrrolidine-3-carboxylate and (S)-Pyrrolidine-3-carboxylic acid ethyl ester .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including Ethyl pyrrolidine-3-carboxylate, has been a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of Ethyl pyrrolidine-3-carboxylate consists of a pyrrolidine ring attached to an ethyl ester group . The InChI representation of the molecule isInChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1 . Chemical Reactions Analysis

Pyrrolidine derivatives, including Ethyl pyrrolidine-3-carboxylate, are known to participate in various chemical reactions. These reactions often involve the modification of the pyrrolidine ring or the attached functional groups .Physical And Chemical Properties Analysis

Ethyl pyrrolidine-3-carboxylate has a molecular weight of 143.18 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors. The compound has a rotatable bond count of 3 and a topological polar surface area of 38.3 Ų .Aplicaciones Científicas De Investigación

Farmacología

Etil pirrolidina-3-carboxilato: es un compuesto versátil en farmacología debido a su anillo pirrolidina, que es un andamiaje común en el descubrimiento de fármacos. Este compuesto se utiliza para sintetizar diversas moléculas biológicamente activas, en particular aquellas con selectividad de diana . El anillo pirrolidina contribuye a la estereoquímica de las moléculas y permite una exploración eficiente del espacio farmacoforo . También está involucrado en la síntesis de compuestos con una gama de actividades, incluyendo efectos antimicrobianos, antivirales, anticancerígenos y antiinflamatorios .

Síntesis orgánica

En la síntesis orgánica, This compound sirve como un bloque de construcción para la construcción de moléculas complejas. Se utiliza en procesos organocatalíticos, como las reacciones de adición de Michael asimétricas, para crear derivados pirrolidínicos enantioméricamente enriquecidos . Estos derivados son cruciales para sintetizar productos naturales y farmacéuticos con configuraciones estereoquímicas específicas.

Ciencia de materiales

Este compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en la síntesis de polímeros y recubrimientos. Por ejemplo, se utiliza en la síntesis de compuestos fotopolimerizables, que son esenciales para crear materiales sensibles a la luz . Estos materiales tienen aplicaciones que van desde la impresión 3D hasta los recubrimientos que responden a los estímulos ambientales.

Investigación bioquímica

En bioquímica, This compound se utiliza para estudiar mecanismos enzimáticos y vías bioquímicas. Es parte de la síntesis de derivados de pirrolidinona y pirrolona, que son conocidos por su importancia biológica y presencia en varios compuestos bioactivos . Estos derivados juegan un papel significativo en la comprensión de la interacción entre pequeñas moléculas y sistemas biológicos.

Química agrícola

El compuesto también se utiliza en química agrícola para la síntesis de agroquímicos. Sus derivados pueden diseñarse para actuar como intermediarios en el desarrollo de nuevos pesticidas y herbicidas, contribuyendo a la creación de productos agrícolas más efectivos y respetuosos con el medio ambiente .

Ciencia ambiental

Por último, This compound es relevante en la investigación de ciencias ambientales. Se puede utilizar para desarrollar sensores e indicadores para la monitorización ambiental. Los derivados del compuesto pueden reaccionar con contaminantes específicos o factores ambientales, lo que permite la detección y medición de estos elementos en diversos ecosistemas .

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which include ethyl pyrrolidine-3-carboxylate, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is considered a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Action Environment

It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity .

Safety and Hazards

Direcciones Futuras

Pyrrolidine derivatives, including Ethyl pyrrolidine-3-carboxylate, continue to be a field of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

ethyl pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEUOPWWEODARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001734 | |

| Record name | Ethyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81049-27-6, 81049-29-8, 72925-15-6 | |

| Record name | (+)-Ethyl 3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81049-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Ethyl 3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81049-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)